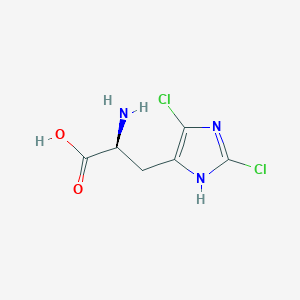
2,5-Dichloro-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dichloro-L-histidine is a useful research compound. Its molecular formula is C6H7Cl2N3O2 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dichloro-L-histidine is a chlorinated derivative of the amino acid histidine, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the substitution of two chlorine atoms at the 2nd and 5th positions of the imidazole ring of L-histidine. This modification can influence its reactivity and biological interactions compared to its parent compound.
1. Antioxidant Properties
Research indicates that histidine and its derivatives exhibit antioxidant properties due to the imidazole ring's ability to scavenge reactive oxygen species (ROS). This property is crucial in inflammatory conditions where oxidative stress plays a significant role. Studies have shown that histidine can inhibit cytokines and growth factors involved in tissue damage, making it a candidate for therapeutic applications in diseases characterized by inflammation .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial potential. In studies assessing various chlorinated amino acids, it was found that chlorination can enhance the antimicrobial activity against certain bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Chlorinated histidines may inhibit specific enzymes involved in bacterial metabolism or replication.
- Disruption of Membrane Integrity : The lipophilic nature of chlorinated compounds can disrupt bacterial membranes, leading to cell lysis.
- Modulation of Immune Responses : By acting on cytokine production, these compounds may modulate immune responses in inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various chlorinated amino acids, including this compound, it was observed that these compounds exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to their non-chlorinated counterparts. The study highlighted that the presence of chlorine atoms significantly enhanced the activity against resistant strains .
Case Study 2: Inflammatory Response Modulation
Another study focused on the effects of histidine derivatives on inflammatory markers in animal models. It was found that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role for this compound in therapeutic strategies for inflammatory diseases .
Data Summary
Properties
CAS No. |
69609-49-0 |
|---|---|
Molecular Formula |
C6H7Cl2N3O2 |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dichloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7Cl2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
InChI Key |
QZMQTYKYFAJDPE-REOHCLBHSA-N |
Isomeric SMILES |
C(C1=C(N=C(N1)Cl)Cl)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C1=C(N=C(N1)Cl)Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















